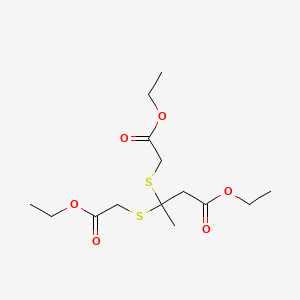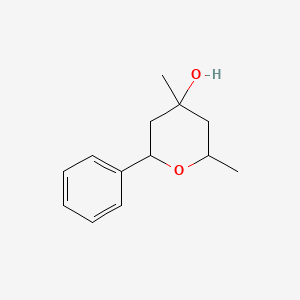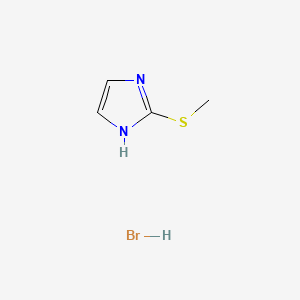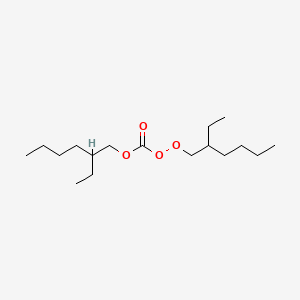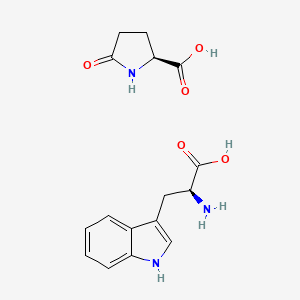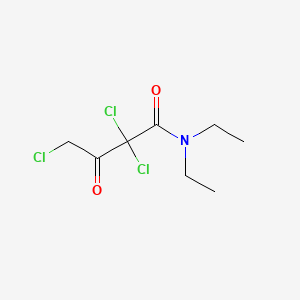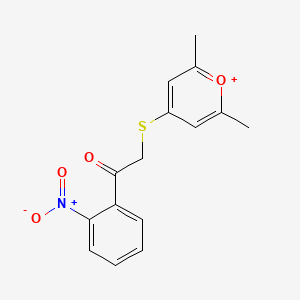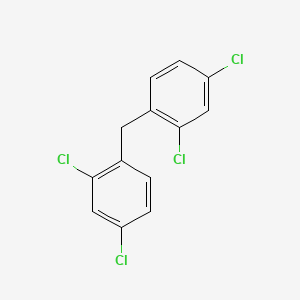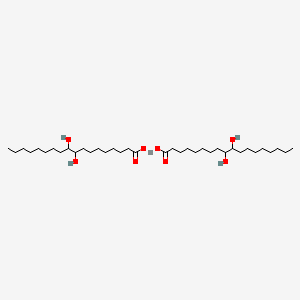
Calcium bis(9,10-dihydroxystearate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(9,10-dihydroxystearate): is a chemical compound with the molecular formula C36H70CaO8 . It is a calcium salt of 9,10-dihydroxystearic acid, which is a derivative of stearic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(9,10-dihydroxystearate) typically involves the reaction of 9,10-dihydroxystearic acid with a calcium salt, such as calcium chloride or calcium hydroxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcium bis(9,10-dihydroxystearate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through filtration, washing, and drying steps .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(9,10-dihydroxystearate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to form the corresponding stearate.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce stearate .
Wissenschaftliche Forschungsanwendungen
Calcium bis(9,10-dihydroxystearate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of lubricants, coatings, and other industrial products
Wirkmechanismus
The mechanism of action of calcium bis(9,10-dihydroxystearate) involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the calcium ion can participate in various biochemical processes, including signal transduction and enzyme activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in similar applications as calcium stearate.
Calcium oleate: A calcium salt of oleic acid, used in the production of soaps and detergents
Uniqueness
Calcium bis(9,10-dihydroxystearate) is unique due to the presence of hydroxyl groups on the stearic acid moiety, which imparts distinct chemical and physical properties. These hydroxyl groups enhance its reactivity and enable its use in specialized applications that are not feasible with other calcium salts .
Eigenschaften
CAS-Nummer |
74220-13-6 |
|---|---|
Molekularformel |
C36H70CaO8 |
Molekulargewicht |
671.0 g/mol |
IUPAC-Name |
calcium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O4.Ca/c2*1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h2*16-17,19-20H,2-15H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
KYRPHMRHIPLASS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Ca+2] |
Verwandte CAS-Nummern |
120-87-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


